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molecular formula C7H4BrN B047965 2-Bromobenzonitrile CAS No. 2042-37-7

2-Bromobenzonitrile

Cat. No. B047965
M. Wt: 182.02 g/mol
InChI Key: AFMPMSCZPVNPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210211

Procedure details

Nitrogen was bubbled through a solution of 2-bromobenzonitrile (309.4 g, 1.70 mol) in dimethoxyethane (4.2 L) for 30 minutes then the following reagents added in succession: tetrakis(triphenylphosphine)palladium(O), (95 g, 0.082 mol); 2M aqueous sodium carbonate solution (1785 mL, 3.57 mol); and p-tolylboronic acid (239.1 g, 1.76 mol). The reaction mixture was heated under an atmosphere of nitrogen at 70° to 78° C. for 19 hours. The two-phase mixture was cooled to room temperature and the layers separated. The organic layer was evaporated to dryness under reduced pressure. The aqueous layer was extracted with ether (3×1.2 L) and the extracts added to the organic residue. The insoluble material was filtered off and washed with ether. The filtrate was dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure. The oily residue was filtered to remove the solids and the filtrate distilled under high vacuum (0.1-0.2 torr) collecting the fraction boiling between 135° to 140° C. to afford 325 g of 2-cyano-4'-methylbiphenyl. MS (DEI) 193 (M+).
Quantity
309.4 g
Type
reactant
Reaction Step One
Quantity
4.2 L
Type
solvent
Reaction Step One
Quantity
1785 mL
Type
reactant
Reaction Step Two
Quantity
239.1 g
Type
reactant
Reaction Step Three
Quantity
95 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[Na+].[Na+].B(O)(O)[C:17]1[CH:18]=[CH:19][C:20]([CH3:23])=[CH:21][CH:22]=1>C(COC)OC.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1)#[N:5] |f:1.2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
309.4 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Name
Quantity
4.2 L
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
1785 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
239.1 g
Type
reactant
Smiles
B(C=1C=CC(=CC1)C)(O)O
Step Four
Name
Quantity
95 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the following reagents added in succession
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated under an atmosphere of nitrogen at 70° to 78° C. for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
the layers separated
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×1.2 L)
ADDITION
Type
ADDITION
Details
the extracts added to the organic residue
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
WASH
Type
WASH
Details
washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
The oily residue was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled under high vacuum (0.1-0.2 torr)
CUSTOM
Type
CUSTOM
Details
collecting the fraction
CUSTOM
Type
CUSTOM
Details
boiling between 135° to 140° C.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 325 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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